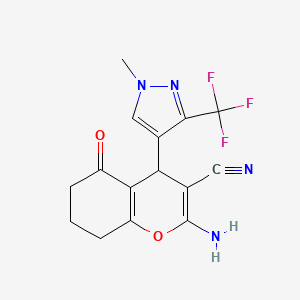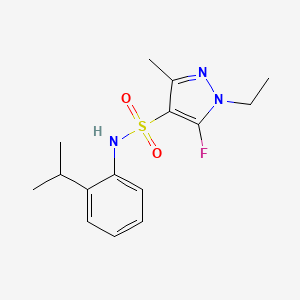![molecular formula C17H17BrClN3O3 B10911939 2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10911939.png)
2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-bromoaniline and 5-chloro-2-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine hydrate. The reaction proceeds via Schiff base formation, followed by cyclization to yield the desired compound. Industrial production methods typically involve scaled-up versions of these laboratory procedures.
化学反応の分析
Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the hydrazide moiety can yield the corresponding hydrazine.
Substitution: The bromine atom in the anilino group is susceptible to nucleophilic substitution reactions.
科学的研究の応用
Chemistry: This compound serves as a versatile building block for the synthesis of other complex molecules due to its functional groups.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, including potential antitumor or anti-inflammatory activities.
Industry: It may find applications in materials science or as a starting material for fine chemicals.
作用機序
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, potentially affecting signal transduction pathways or enzymatic processes.
類似化合物との比較
While I don’t have specific information on similar compounds, further research could identify related molecules with comparable features.
Remember that this compound’s properties and applications are continually explored, and new findings may emerge.
特性
分子式 |
C17H17BrClN3O3 |
|---|---|
分子量 |
426.7 g/mol |
IUPAC名 |
2-(4-bromoanilino)-N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17BrClN3O3/c1-10(21-14-5-3-12(18)4-6-14)17(24)22-20-9-11-7-13(19)8-15(25-2)16(11)23/h3-10,21,23H,1-2H3,(H,22,24)/b20-9+ |
InChIキー |
CNKBCZLGFXLPPJ-AWQFTUOYSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br |
正規SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B10911862.png)
![N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide](/img/structure/B10911865.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10911870.png)


![2-(1H-benzotriazol-1-yl)-N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10911887.png)

![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)
![4-({(2E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10911902.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B10911922.png)
![N'-cycloheptylidene-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911951.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10911959.png)
